molecular formula C15H19NO4 B12336884 1-Tert-butyl 4-methyl indoline-1,4-dicarboxylate

1-Tert-butyl 4-methyl indoline-1,4-dicarboxylate

Cat. No.: B12336884
M. Wt: 277.31 g/mol
InChI Key: XLTGPIXYOPKSCB-UHFFFAOYSA-N
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Description

1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester typically involves the reaction of indole derivatives with appropriate carboxylic acid esters under controlled conditions. Common reagents include di-tert-butyl dicarbonate and methyl iodide, which facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, leading to alterations in cellular functions. The exact mechanism of action depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. Its structural configuration allows for selective interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 2,3-dihydroindole-1,4-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-7H,8-9H2,1-4H3

InChI Key

XLTGPIXYOPKSCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C(=O)OC

Origin of Product

United States

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